4-Hydroxypicolinaldehyde hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

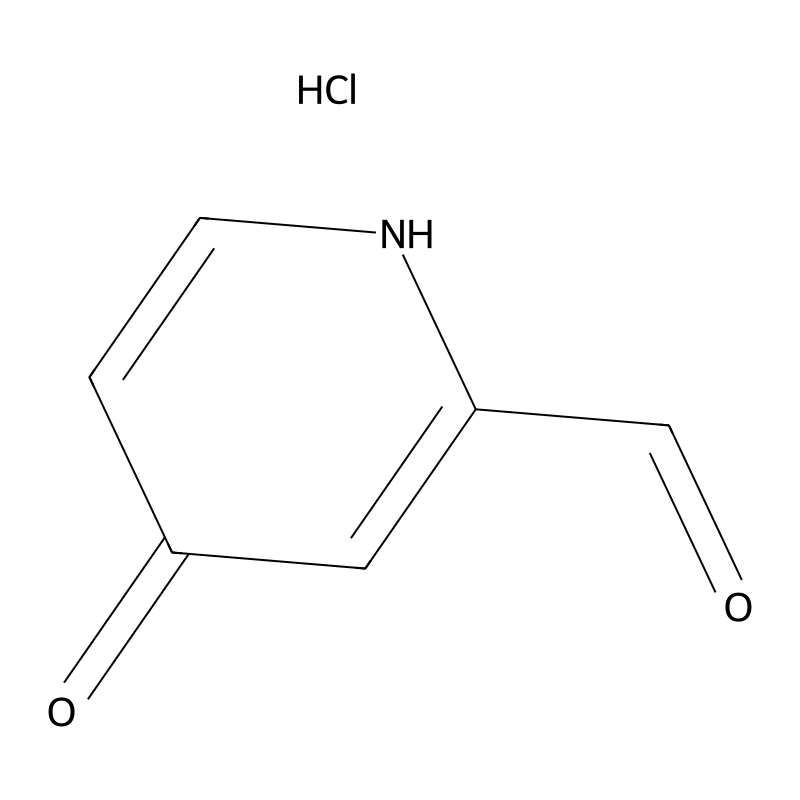

4-Hydroxypicolinaldehyde hydrochloride is a chemical compound with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol. It is a derivative of picolinaldehyde, specifically characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride form indicates that it is in a salt form, which can enhance its solubility and stability in various solvents.

Chemical Properties and Availability

Potential Research Areas

Given the presence of the functional groups (hydroxyl and aldehyde), 4-Hydroxypicolinaldehyde hydrochloride has potential applications in various research areas including:* Organic synthesis: As a building block for the synthesis of more complex molecules containing the pyridine ring structure, which is found in many biologically active compounds [].* Medicinal chemistry: As a starting material for the development of new drugs due to the presence of reactive functional groups that can be further modified [].* Material science: Potentially useful in the design of new materials with specific properties due to the presence of the aromatic ring and functional groups [].Importance of Further Research

More research is needed to fully explore the potential applications of 4-Hydroxypicolinaldehyde hydrochloride in various scientific fields. This might involve studies on its reactivity, potential biological activity, and suitability for specific synthetic processes.

- Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases.

- Oxidation: The aldehyde functional group can be oxidized to form carboxylic acids.

- Reduction: The aldehyde can also be reduced to an alcohol using reducing agents like sodium borohydride.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly when activated.

Research indicates that 4-hydroxypicolinaldehyde hydrochloride exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, preliminary studies suggest it may have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its interactions with biological systems are still under investigation, and further studies are needed to fully elucidate its pharmacological profiles.

The synthesis of 4-hydroxypicolinaldehyde hydrochloride typically involves:

- Starting Material: Picolinaldehyde is used as the starting material.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including:

- Hydroxylation using hydroxylating agents like hydrogen peroxide in the presence of catalysts.

- Direct reduction of corresponding nitro derivatives followed by hydrolysis.

- Formation of Hydrochloride Salt: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility.

4-Hydroxypicolinaldehyde hydrochloride has several applications, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its functional groups that allow for further derivatization.

- Agricultural Chemicals: It may be used in developing agrochemicals due to its biological activity.

- Research: Utilized in laboratories for studying reaction mechanisms involving aldehydes and phenolic compounds.

Interaction studies have shown that 4-hydroxypicolinaldehyde hydrochloride can interact with various biological molecules, including proteins and nucleic acids. These interactions may lead to changes in enzyme activity or modulation of biological pathways. Further research is necessary to understand the full scope of these interactions and their implications in drug design and development.

Several compounds are structurally similar to 4-hydroxypicolinaldehyde hydrochloride, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 | 0.90 |

| 3-Hydroxypicolinaldehyde | 55680-57-4 | 0.85 |

| Methyl 5-hydroxypyridine-2-carboxylate | 30766-12-2 | 0.78 |

| (5-Methoxypyridine-2-yl)methanol | 127978-70-5 | 0.73 |

Uniqueness

4-Hydroxypicolinaldehyde hydrochloride is unique due to its specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to form stable complexes with metal ions also distinguishes it from other derivatives, making it valuable in coordination chemistry.